N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride

Sigma-2 receptor TMEM97 phenylpropylamine

N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-35-5) is a synthetic phenylpropylamine derivative featuring a tertiary dimethylamine terminus, a central 2-aminopropane linker, and a 4-(3-piperidin-1-ylpropoxy)phenyl hydrophobic tail. It is formally classified as an N-arylalkylpiperidine and belongs to a chemotype historically explored for sigma receptor (σR) ligand activity.

Molecular Formula C19H34Cl2N2O
Molecular Weight 377.4 g/mol
CAS No. 126002-35-5
Cat. No. B12762461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride
CAS126002-35-5
Molecular FormulaC19H34Cl2N2O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OCCCN2CCCCC2)N(C)C.Cl.Cl
InChIInChI=1S/C19H32N2O.2ClH/c1-17(20(2)3)16-18-8-10-19(11-9-18)22-15-7-14-21-12-5-4-6-13-21;;/h8-11,17H,4-7,12-16H2,1-3H3;2*1H
InChIKeyWBPNFTCVTCYUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-35-5): Class Identity and Baseline Profile


N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-35-5) is a synthetic phenylpropylamine derivative featuring a tertiary dimethylamine terminus, a central 2-aminopropane linker, and a 4-(3-piperidin-1-ylpropoxy)phenyl hydrophobic tail. It is formally classified as an N-arylalkylpiperidine and belongs to a chemotype historically explored for sigma receptor (σR) ligand activity [1]. Its molecular formula (free base) is C₁₉H₃₂N₂O, corresponding to a molecular weight of 304.47 g·mol⁻¹; the dihydrochloride salt (C₁₉H₃₄Cl₂N₂O, MW 377.39 g·mol⁻¹) is the commercially supplied form. The compound is catalogued in spectral databases (e.g., SpectraBase) and chemical registries, but primary pharmacological characterization in peer-reviewed literature is extremely sparse [2].

Why Generic Phenylpropylamine Substitutes Cannot Replace CAS 126002-35-5 in Sigma Receptor Research


The N-arylalkylpiperidine class is characterized by steep structure-activity relationships (SAR) wherein minor modifications to the N-alkyl substitution, aryloxy spacer length, or amine terminus produce dramatic shifts in sigma-1 (σ₁R) versus sigma-2 (σ₂R/TMEM97) subtype selectivity [1]. Specifically, phenethylpiperidine scaffolds are reported to favor σ₁R binding, whereas phenylpropylpiperidine congeners—the exact scaffold exemplified by CAS 126002-35-5—preferentially engage σ₂R [1]. Within this phenylpropylamine sub-series, the nature of the terminal amine (dimethylamino vs. diethylamino vs. pyrrolidino) further modulates both affinity and the σ₂/σ₁ selectivity ratio, making direct substitution between analogs scientifically unsound without measured comparative binding data [1].

Quantitative Differentiation Evidence for N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-35-5)


Sigma-2 Receptor Binding Affinity of the Phenylpropylamine Scaffold Class

No direct quantitative binding data (Ki or IC₅₀) for the exact compound CAS 126002-35-5 at sigma receptors were identified in peer-reviewed literature or authoritative databases. Evidence is limited to class-level SAR trends reported for structurally related N-arylalkylpiperidines [1]. In the foundational study by Maeda et al. (2002), phenylpropylpiperidine analogs collectively demonstrated a preference for σ₂R over σ₁R, whereas phenethylpiperidine analogs favored σ₁R. The magnitude of this selectivity shift was not numerically quantified for the dimethylamino variant represented by CAS 126002-35-5; specific Ki values were reported only for selected N-propyl and N-arylpropyl congeners that differ in amine substitution [1]. This absence of compound-specific data precludes any quantitative claim of differentiation.

Sigma-2 receptor TMEM97 phenylpropylamine radioligand binding

Structural Differentiation from the Prototypical Phenylpropylamine Lead UMB24

CAS 126002-35-5 differs structurally from UMB24 (1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine), a known sigma-2 preferring ligand, by N,N-dimethylation of the terminal amine [1]. In the fenpropimorph-derived series, N,N-dimethylation was shown to alter both sigma receptor affinity and subtype selectivity compared to the primary amine or N-monosubstituted counterparts [2]. However, the specific impact of this N,N-dimethyl modification on the phenylpropylamine scaffold of CAS 126002-35-5 has not been experimentally determined and reported in the public domain. Any extrapolation from fenpropimorph SAR to the phenylpropylamine series carries substantial uncertainty.

sigma-2 selective ligand UMB24 structural analog phenylpropylamine pharmacophore

Physicochemical Property Comparison Relative to N-Desmethyl and N-Ethyl Analogs

Computationally predicted properties differentiate CAS 126002-35-5 from its closest structural analogs. The N,N-dimethyl substitution increases calculated logP (ALogP ~3.9) and reduces the number of hydrogen bond donors (HBD = 0 as free base) compared to primary amine (HBD = 2) or N-monomethyl (HBD = 1) analogs [1]. This profile predicts enhanced passive membrane permeability and blood-brain barrier penetration relative to less alkylated congeners, a characteristic potentially relevant for CNS-targeted sigma ligand applications. However, these are in silico predictions, not experimentally validated property measurements.

lipophilicity calculated logP molecular weight ADME prediction

Evidence-Linked Application Scenarios for CAS 126002-35-5 Procurement


Sigma-2 Receptor Pharmacophore Exploration and SAR Expansion

CAS 126002-35-5 can serve as a phenylpropylamine scaffold representative for expanding structure-activity relationship (SAR) studies around sigma-2/TMEM97 receptor ligands. Its N,N-dimethyl substitution probes the tertiary amine tolerance within the σ₂-preferring phenylpropylamine series, complementing the primary and N-monosubstituted analogs characterized in Maeda et al. (2002) [1]. Procurement is justified when the research objective is to map the amine substitution landscape rather than to deploy a validated, characterized probe.

In Silico Docking and Pharmacophore Model Validation

The compound's well-defined 2D structure and predicted physicochemical properties (ALogP ~3.9, MW 304.47, zero HBD) make it suitable as a test ligand for computational sigma receptor docking studies and pharmacophore model refinement [1]. Its intermediate lipophilicity and conformational flexibility can stress-test docking scoring functions against the sigma-2 receptor binding site, particularly for evaluating the contribution of the piperidinylpropoxy linker and the N,N-dimethylammonium cation-π interaction.

Analytical Reference Standard for Phenylpropylamine Identification

CAS 126002-35-5 is registered in the SpectraBase spectral database with GC-MS data, providing a verified analytical fingerprint [2]. This enables its procurement as a reference standard for mass spectrometry-based identification of phenylpropylamine derivatives in complex mixtures, forensic analysis, or metabolite profiling studies, provided that the compound's identity is confirmed against the certified spectral data.

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